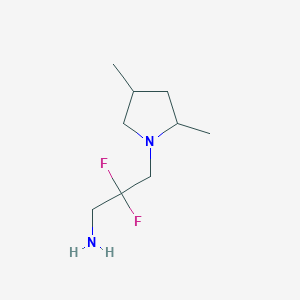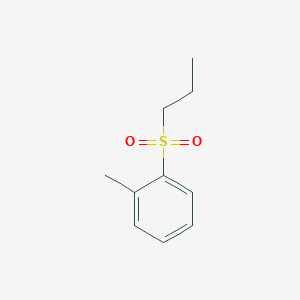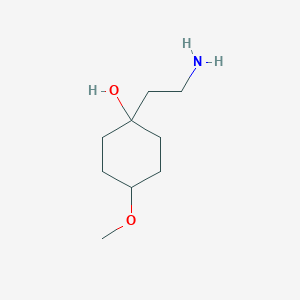![molecular formula C11H14N2O2 B13177120 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and a carbaldehyde group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: 6-[2-(Carboxymethyl)pyrrolidin-1-YL]pyridine-3-carboxylic acid.
Reduction: 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, influencing their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-(1-Pyrrolidinyl)pyridine-3-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in functional groups.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring but with different substituents.
Uniqueness
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse applications. Its combination of pyridine and pyrrolidine rings also contributes to its versatility in chemical synthesis and biological studies .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-7-9-3-4-11(12-6-9)13-5-1-2-10(13)8-15/h3-4,6-7,10,15H,1-2,5,8H2 |
Clave InChI |
FRFYWNZZEUYQIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC=C(C=C2)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


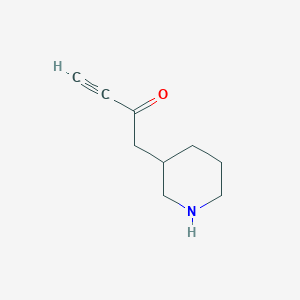

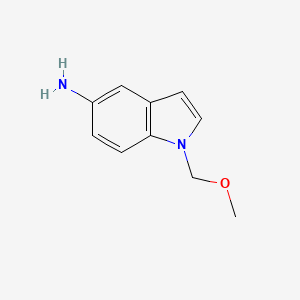
![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
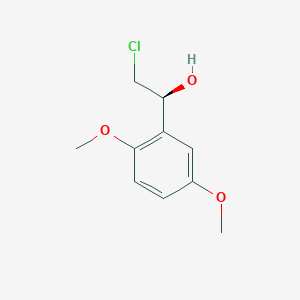
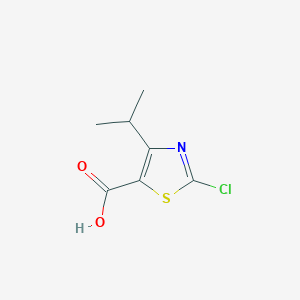
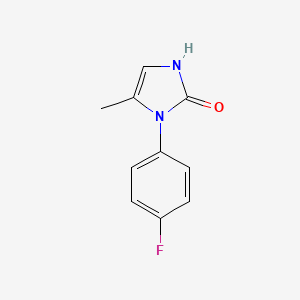
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
